17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione 17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
Brand Name: Vulcanchem
CAS No.: 19392-62-2
VCID: VC5761804
InChI: InChI=1S/C18H14N2O2/c19-20-17(21)15-13-9-5-1-2-6-10(9)14(16(15)18(20)22)12-8-4-3-7-11(12)13/h1-8,13-16H,19H2
SMILES: C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N
Molecular Formula: C18H14N2O2
Molecular Weight: 290.322

17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

CAS No.: 19392-62-2

Cat. No.: VC5761804

Molecular Formula: C18H14N2O2

Molecular Weight: 290.322

* For research use only. Not for human or veterinary use.

17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione - 19392-62-2

Specification

CAS No. 19392-62-2
Molecular Formula C18H14N2O2
Molecular Weight 290.322
IUPAC Name 17-amino-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Standard InChI InChI=1S/C18H14N2O2/c19-20-17(21)15-13-9-5-1-2-6-10(9)14(16(15)18(20)22)12-8-4-3-7-11(12)13/h1-8,13-16H,19H2
Standard InChI Key NCBRFKPYGMLVFP-UHFFFAOYSA-N
SMILES C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N

Introduction

Chemical Identity and Basic Properties

The compound is identified by the systematic IUPAC name 17-amino-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione and is registered under CAS number 19392-62-2 . Its molecular formula is C₁₈H₁₄N₂O₂, with a molecular weight of 290.31596 g/mol . The structure comprises five fused rings, including a central azepane moiety (a seven-membered ring containing nitrogen) and multiple bicyclic systems. Two ketone groups at positions 16 and 18 contribute to its dione designation.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number19392-62-2
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight290.31596 g/mol
SynonymsVC5761804 (Vulcanchem ID)

Structural Analysis and Synthesis

The compound’s pentacyclic framework is defined by the following ring junctions:

  • 0²,⁷: Fusion between positions 2 and 7

  • 0⁹,¹⁴: Fusion between positions 9 and 14

  • 0¹⁵,¹⁹: Fusion between positions 15 and 19

This arrangement creates a rigid, three-dimensional scaffold with limited conformational flexibility. The amino group at position 17 introduces a potential site for hydrogen bonding or derivatization, while the conjugated hexaene system suggests possible aromatic characteristics in localized regions .

Synthetic Routes

  • Ansamycin backbone modification: Introducing nitrogen via reductive amination or nucleophilic substitution .

  • Ring-closing metathesis: Forming fused rings using transition-metal catalysts .

  • Post-functionalization: Adding the amino group to a preformed pentacyclic intermediate.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes to enable bulk production.

  • Target Identification: Use high-throughput screening to identify protein targets.

  • Derivatization Studies: Modify the amino group to enhance bioavailability or selectivity.

  • Toxicological Assessments: Establish MTD (maximum tolerated dose) in murine models.

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